molecular formula C11H11NO3 B3052584 4-Oxo-4-(m-tolylamino)but-2-enoic acid CAS No. 42537-50-8

4-Oxo-4-(m-tolylamino)but-2-enoic acid

Numéro de catalogue: B3052584
Numéro CAS: 42537-50-8
Poids moléculaire: 205.21 g/mol
Clé InChI: GTNDLSMAJWWVCH-WAYWQWQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Oxo-4-(m-tolylamino)but-2-enoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Agent Development

The compound (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid and its derivatives have been studied for their role as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These compounds are among the most potent inhibitors of this enzyme, suggesting their potential in developing neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

Cancer Research

Derivatives of this compound, specifically para-methyl and para-methoxy maleanilinic acids, have been evaluated for their cytotoxicity against various carcinoma cells. Their effectiveness against hepatocellular, breast, and colon carcinoma cells highlights their potential in cancer research (Zayed, El-desawy, & Eladly, 2019).

Metal Ion Complexation

Studies on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions have been conducted. These studies focus on understanding the thermal and magnetic properties of such complexes, which could have implications in materials science and chemistry (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

Synthesis of Heterocyclic Compounds

Research has explored using derivatives of (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid as starting materials for synthesizing a variety of heterocyclic compounds. These studies contribute to the field of organic chemistry and drug development (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Biological Activity Studies

A series of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives, related to (2Z)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid, have been synthesized and their biological activities, including anti-inflammatory, analgesic, and antimicrobial activities, have been evaluated. This research contributes to the understanding of the medicinal potential of these compounds (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Propriétés

IUPAC Name

(Z)-4-(3-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDLSMAJWWVCH-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364349
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42537-50-8
Record name NSC62638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0856-0038
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-(m-tolylamino)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-(m-tolylamino)but-2-enoic acid
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-(m-tolylamino)but-2-enoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-(m-tolylamino)but-2-enoic acid
Reactant of Route 5
4-Oxo-4-(m-tolylamino)but-2-enoic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-(m-tolylamino)but-2-enoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.